
Ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate
Overview
Description
Ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by its unique structure, which includes a hydroxyl group and an ethyl ester group attached to a dihydronaphthalene ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate typically involves the reaction of 1-naphthol derivatives with ethyl 2,3-dibromopropanoate in the presence of potassium carbonate (K₂CO₃) in refluxing acetone. This reaction proceeds over 28 hours and results in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-oxo-3,4-dihydronaphthalene-2-carboxylate.
Reduction: Formation of 1-hydroxy-3,4-dihydronaphthalene-2-methanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
Organic Synthesis
Ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate is utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex organic molecules.
Key Reactions:
- Ester Hydrolysis : The compound can be hydrolyzed to yield the corresponding carboxylic acid, facilitating further synthetic applications.
- Electrophilic Substitution : The aromatic ring can participate in electrophilic aromatic substitutions, allowing for the introduction of various functional groups.
Biological Research
The compound has been investigated for its potential biological activities. Studies have shown that derivatives of dihydronaphthalene compounds exhibit antimicrobial properties and may serve as leads for drug development.
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of various naphthalene derivatives, this compound derivatives demonstrated significant inhibition against several fungal strains, including Aspergillus niger and Fusarium oxysporum . This highlights its potential application in developing antifungal agents.
Material Science
The compound's unique properties allow it to be used in the production of specialty chemicals and materials. Its derivatives can be tailored for specific applications in polymer science and material engineering.
Data Table: Summary of Applications
Application Area | Description | Example Use Case |
---|---|---|
Organic Synthesis | Intermediate for complex organic molecules | Synthesis of pharmaceuticals |
Biological Research | Antimicrobial activity against fungi | Development of antifungal agents |
Material Science | Production of specialty chemicals | Use in polymer formulations |
Mechanism of Action
The mechanism of action of Ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ester moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- Ethyl 1-hydroxy-2-naphthoate
- Ethyl 1-hydroxy-3-naphthoate
- Ethyl 1-hydroxy-4-naphthoate
Comparison: Ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate is unique due to the presence of the dihydronaphthalene ring, which imparts distinct chemical and biological properties compared to other naphthalene derivatives. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a unique naphthalene structure with a hydroxyl group and an ethyl ester moiety. Its molecular formula is with a molecular weight of approximately 204.22 g/mol. The presence of the hydroxyl group is significant as it contributes to the compound's reactivity and ability to interact with biological targets.
The compound's mechanism of action primarily involves its role as an inhibitor of specific enzymes. Notably, it has been studied for its inhibitory effects on 5α-reductase , an enzyme involved in the conversion of testosterone to dihydrotestosterone (DHT). Inhibition of this enzyme can have therapeutic implications for conditions like benign prostatic hyperplasia and androgenic alopecia. The compound mimics the transition state of the enzyme’s natural substrate, effectively blocking its activity .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. In a study evaluating several derivatives, compounds similar to this compound demonstrated significant inhibition against Aspergillus niger and Candida albicans .
Anticancer Potential
The compound also shows promise in cancer research. Studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The structural features of the compound suggest potential anti-inflammatory properties that may further enhance its anticancer efficacy.
Case Studies and Research Findings
A comparative analysis was conducted on various naphthalene derivatives, including this compound. The results are summarized in the table below:
Compound | Biological Activity | IC50 (µM) |
---|---|---|
This compound | 5α-reductase inhibitor | 12.5 |
Ethyl 5-methoxy-4-oxo-naphthalene-2-carboxylate | Anticancer (MCF-7) | 10.0 |
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-naphthalene | Antimicrobial (A. niger) | 15.0 |
These findings illustrate the varying degrees of biological activity among structurally related compounds, highlighting the unique profile of this compound.
Properties
IUPAC Name |
ethyl 1-hydroxy-3,4-dihydronaphthalene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,14H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGWBZFMTICYLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2CC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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